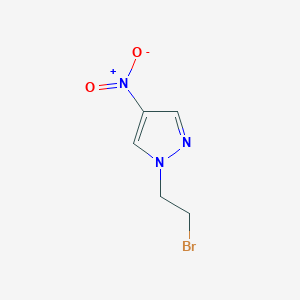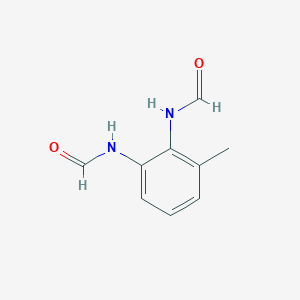
N-(2-Formamido-6-methyl-phenyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Formamido-6-methyl-phenyl)formamide is an organic compound with the molecular formula C9H11NO2 It is a derivative of formamide, characterized by the presence of a formamido group attached to a methyl-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Formamido-6-methyl-phenyl)formamide typically involves the formylation of 2-amino-6-methylphenol. One common method is the reaction of 2-amino-6-methylphenol with formic acid under acidic conditions to yield the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the formamide bond.
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient catalytic processes to enhance yield and purity. The use of catalysts such as palladium or copper complexes can improve the reaction efficiency and reduce the formation of by-products.
化学反応の分析
Types of Reactions
N-(2-Formamido-6-methyl-phenyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
N-(2-Formamido-6-methyl-phenyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of N-(2-Formamido-6-methyl-phenyl)formamide involves its interaction with various molecular targets. The formamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in nucleophilic and electrophilic reactions, affecting cellular pathways and processes.
類似化合物との比較
Similar Compounds
N-Methylformanilide: Similar structure but with a methyl group instead of a formamido group.
N-Phenylformamide: Lacks the methyl substitution on the phenyl ring.
Dimethylformamide: Contains two methyl groups attached to the nitrogen atom.
Uniqueness
N-(2-Formamido-6-methyl-phenyl)formamide is unique due to the presence of both a formamido group and a methyl-substituted phenyl ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
特性
CAS番号 |
6274-39-1 |
|---|---|
分子式 |
C9H10N2O2 |
分子量 |
178.19 g/mol |
IUPAC名 |
N-(2-formamido-3-methylphenyl)formamide |
InChI |
InChI=1S/C9H10N2O2/c1-7-3-2-4-8(10-5-12)9(7)11-6-13/h2-6H,1H3,(H,10,12)(H,11,13) |
InChIキー |
LCEGVSXHWJQFGR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)NC=O)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


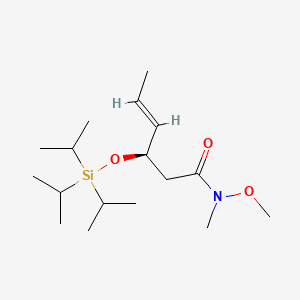
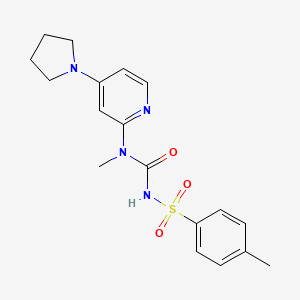

![4,4,5,5-Tetramethyl-2-(6-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B14018463.png)
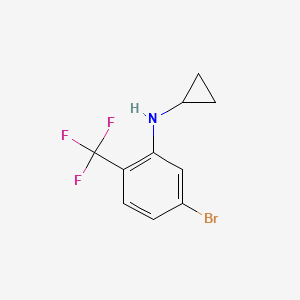

![1-[(4-Chlorophenyl)sulfanylmethyl]piperidine](/img/structure/B14018481.png)
![Sodium 2-chloro-5-(5-chloro-4'-methoxyspiro[adamantane-2,3'-[1,2]dioxetan]-4'-yl)phenyl phosphate](/img/structure/B14018489.png)
![4-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]benzenesulfonamide](/img/structure/B14018491.png)

![n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide](/img/structure/B14018497.png)


